N~1~-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE
Description
N~1~-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-4-2-5-11(8-10)19-15(21)12-6-3-7-13(16)14(12)17/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKYXXZOABFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE typically involves the acylation of 3-aminoacetophenone with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The dichlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Amidation: The acetylamino group can be modified through amidation reactions, leading to the formation of new amide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Amidation: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HATU, HBTU) are used to facilitate the formation of amide bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO~4~) or reducing agents like sodium borohydride (NaBH~4~) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while amidation reactions can produce a range of amide derivatives with different functional groups.
Scientific Research Applications
N~1~-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets may lead to the development of new medications.
Industry: N1-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new industrial products.
Mechanism of Action
The mechanism of action of N1-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(ACETYLAMINO)PHENYL)-2-CHLORO-4-NITROBENZAMIDE
- N-(4-ACETYLAMINO-3-NITRO-PHENYL)-2,2,2-TRICHLORO-ACETAMIDE
- N-(1-(3-(4-ACETYLAMINO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-BENZAMIDE
Uniqueness
N~1~-[3-(ACETYLAMINO)PHENYL]-2,3-DICHLOROBENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both acetylamino and dichlorobenzamide moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
